molecular formula C11H16O3 B12708376 Zingerol, (R)- CAS No. 150335-45-8

Zingerol, (R)-

Cat. No.: B12708376
CAS No.: 150335-45-8
M. Wt: 196.24 g/mol
InChI Key: GTLGHKNKLRZSMO-MRVPVSSYSA-N
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Description

Zingerol, ®-: is a chiral compound derived from ginger (Zingiber officinale). It is one of the major bioactive components found in ginger, known for its various medicinal properties. The compound is particularly noted for its antifungal, antioxidant, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zingerol, ®- can be synthesized from dehydrozingerone through biotransformation using filamentous fungi. The bioconversion of dehydrozingerone with fungi such as Aspergillus niger and Mucor circinelloides leads to the production of ®-zingerol in high yields and enantiomeric excess .

Industrial Production Methods: The industrial production of ®-zingerol involves the use of green fungal biocatalysis. This method is preferred due to its high efficiency and environmentally friendly nature. The process involves the use of specific fungi that can convert dehydrozingerone to ®-zingerol in a single step .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Zingerol, ®- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: Zingerol, ®- can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved.

Major Products:

Scientific Research Applications

Chemistry: Zingerol, ®- is used as a starting material for the synthesis of various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, ®-zingerol is studied for its antifungal properties. It has shown significant activity against a range of clinically important fungi .

Medicine: The compound is explored for its potential therapeutic applications, including its anti-inflammatory and antioxidant effects. It is also being investigated for its role in cancer prevention and treatment .

Industry: In the food industry, ®-zingerol is used as a natural flavoring agent due to its pleasant aroma and taste. It is also used in the production of natural food additives .

Mechanism of Action

Molecular Targets and Pathways: Zingerol, ®- exerts its effects through multiple molecular targets and pathways. It modulates the activity of transcription factors such as NF-kB and AP-1, and affects the expression of pro-inflammatory mediators like COX-2 and TNF-alpha. The compound also influences various signaling pathways, including the MAPK pathway .

Comparison with Similar Compounds

Uniqueness: Zingerol, ®- is unique due to its specific chiral form, which imparts distinct biological activities compared to its (S)-enantiomer. The ®-enantiomer has shown superior antifungal activity, making it particularly valuable in medical and biological research .

Properties

CAS No.

150335-45-8

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-[(3R)-3-hydroxybutyl]-2-methoxyphenol

InChI

InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m1/s1

InChI Key

GTLGHKNKLRZSMO-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CCC1=CC(=C(C=C1)O)OC)O

Canonical SMILES

CC(CCC1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

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